molecular formula C28H23NO4 B14992779 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B14992779
M. Wt: 437.5 g/mol
InChI Key: BLZOXHFYPDQDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the benzofuran ring, followed by acylation and subsequent coupling reactions to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-dimethyl-1-benzofuran-2-yl)-1,3-benzothiazole-4,7-diol
  • Isopropyl 2-(4,6-dimethyl-3-methyl-sulfinyl-1-benzofuran-2-yl)acetate

Uniqueness

Compared to similar compounds, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide exhibits unique structural features that contribute to its distinct biological and chemical properties. Its specific arrangement of functional groups and benzofuran rings allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C28H23NO4

Molecular Weight

437.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C28H23NO4/c1-16-8-10-19(11-9-16)27(31)28-26(21-6-4-5-7-22(21)33-28)29-24(30)14-20-15-32-23-13-17(2)12-18(3)25(20)23/h4-13,15H,14H2,1-3H3,(H,29,30)

InChI Key

BLZOXHFYPDQDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=CC(=CC(=C54)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.